Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
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Overview
Description
Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate is a useful research compound. Its molecular formula is C16H15ClN2O3S2 and its molecular weight is 382.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has led to the synthesis of various heterocycles, including thienopyrimidines, from active methylene compounds. These compounds serve as precursors for further chemical modifications and have potential applications in developing novel pharmaceuticals and materials (Shibuya, 1984).
Pharmaceutical Applications
Thienopyrimidinones have been synthesized and evaluated for their biological activities. Studies have shown that these compounds can possess significant antitumor activities, making them candidates for further development as anticancer agents (Hafez & El-Gazzar, 2017). Additionally, the synthesis of pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, with potential applications in cancer treatment, has been reported (Gangjee et al., 1996).
Materials Science
The synthesis of aromatic polyimides from thiophenyl-substituted benzidines demonstrates the application of sulfur-containing heterocycles in creating materials with high refractive indices and good thermomechanical stabilities. These materials are promising for applications in optics and electronics (Tapaswi et al., 2015).
Chemical Synthesis Techniques
Advancements in chemical synthesis techniques have enabled the efficient synthesis of complex molecules. For instance, the Gewald reaction has been expanded to a four-component process, allowing for the creation of 2-arylthieno[2,3-d]pyrimidin-4-amines, showcasing the versatility of thienopyrimidine scaffolds in synthesizing novel compounds with potential practical applications (Abaee et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The degree of lipophilicity of a drug can allow it to diffuse easily into cells , which could suggest a similar behavior for this compound.
Result of Action
Similar compounds have shown inhibitory activity against various viruses .
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOGKECTMNUQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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